Cas no 306-40-1 (Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-)

Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl- structure
306-40-1 structure
Product Name:Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-
N.o CAS:306-40-1
MF:C14H30N2O4
MW:290.399004459381
CID:308547
PubChem ID:5314
Update Time:2025-04-19

Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-
    • trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium
    • Choline, succinyl-
    • Dicholine succinate
    • Succinicacid dicholine diester
    • Succinocholine
    • Succinoylcholine
    • Succinylbischoline
    • Succinylcholine
    • Suxamethonium
    • Suxemethonium
    • CHEBI:45652
    • ETHANAMINIUM, 2,2'-((1.4-DIOXO-1,4-BUTANEDIYL)BIS(OXY))BIS(N,N,N-TRIMETHYL-
    • SUCCINYLCHOLINE [VANDF]
    • HMS2090P14
    • NCGC00162336-01
    • Ditilin
    • UNII-J2R869A8YF
    • 2ha6
    • 2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxy))bis(N,N,N-trimethylethanaminium)
    • Anectine
    • Sucostrin
    • BRN 1805311
    • DTXSID7048455
    • NCGC00015971-07
    • NS00002317
    • Quelicin
    • Ditiline
    • DB00202
    • Ethanaminium, 2,2'-((1,4-dioxo-1,4-butanediyl)bis(oxy))bis(N,N,N-trimethyl)-
    • trimethyl-[2-[4-oxo-4-(2-trimethylazaniumylethoxy)butanoyl]oxyethyl]azanium diio
    • J2R869A8YF
    • Succinyl choline
    • Diacetylcholine
    • Lopac0_001080
    • Scoline
    • AXOIZCJOOAYSMI-UHFFFAOYSA-
    • 306-40-1
    • DTXCID3028429
    • Epitope ID:116045
    • BDBM50061568
    • Succinylcholine ion
    • trimethyl[2-({4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl}oxy)ethyl]azanium
    • Suxamethonium cation
    • NCGC00015971-02
    • 2ha2
    • SMR000677912
    • C07546
    • Succinate, Dicholine
    • Succinyldicholine
    • InChI=1/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2
    • L000926
    • SUXAMETHONIUM [WHO-DD]
    • NCGC00015971-04
    • CHEMBL703
    • .Succinylcholin
    • Choline, succinate (ester)
    • Q424378
    • succinylcholine-chloride
    • 2,2''-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium)
    • Suxamethonium ion
    • AKOS022084126
    • Succinic acid, diester with choline
    • GTPL4004
    • diester with choline
    • Succinylcholine cation
    • HSDB 3254
    • SCHEMBL41537
    • 4-04-00-01451 (Beilstein Handbook Reference)
    • SUCCINYLCHOLINE [HSDB]
    • CCG-205157
    • suxamethonium chloride
    • NCGC00015971-01
    • Lopac-S-8251
    • Ethanaminium, 2,2'-((1,4-dioxo-1,4-butanediyl)bis(oxy))bis(N,N,N-trimethyl-
    • NCGC00015971-03
    • Choline, succinate (2:1) (ester)
    • AB00375912-06
    • MLS001183716
    • 2,2'-[(1,4-DIOXOBUTANE-1,4-DIYL)BIS(OXY)]BIS(N,N,N-TRIMETHYLETHANAMINIUM)
    • BRD-K45497762-336-01-6
    • BRD-K45497762-300-01-2
    • BRD-K45497762-336-03-2
    • BRD-K45497762-336-02-4
    • STK177290
    • MDL: MFCD00421789
    • Inchi: 1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2
    • Chave InChI: AXOIZCJOOAYSMI-UHFFFAOYSA-N
    • SMILES: O(C(CCC(=O)OCC[N+](C)(C)C)=O)CC[N+](C)(C)C

Propriedades Computadas

  • Massa Exacta: 290.2207
  • Massa monoisotópica: 360.158263
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 284
  • Contagem de Unidades Ligadas Covalentemente: 3
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.6
  • XLogP3: 0.6

Propriedades Experimentais

  • Densidade: 1.0386 (rough estimate)
  • Ponto de ebulição: 432.48°C (rough estimate)
  • Ponto de Flash: °C
  • Índice de Refracção: 1.5060 (estimate)
  • PSA: 52.6
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited